3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin
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Overview
Description
3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin is a natural product that belongs to the class of flavonol glycosides. The compound has a molecular formula of C37H38O18 and a molecular weight of 770.693 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin typically involves the extraction from natural sources followed by purification processes. The compound can be isolated from plants such as Atriplex littoralis and Astragalus species . The extraction process often involves solvent extraction, followed by chromatographic techniques to purify the compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale extraction and purification methods would likely involve similar techniques as those used in laboratory settings, with optimization for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of flavonol glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic benefits, including its role in preventing or treating certain diseases.
Industry: Utilized in the development of natural product-based formulations and supplements
Mechanism of Action
The mechanism of action of 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Modulating inflammatory mediators and pathways to reduce inflammation.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes
Comparison with Similar Compounds
Similar Compounds
Patuletin 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranoside]: Another acylated flavonol glycoside with similar structural features.
Kaempferol 3-O-(5’'-feruloylapioside): A related compound with similar glycoside linkages.
Uniqueness
3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin is unique due to its specific glycoside linkages and the presence of feruloyl and apiofuranosyl groups. These structural features contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C37H38O18 |
---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H38O18/c1-48-20-12-22(41)27-24(13-20)52-31(18-5-7-19(39)8-6-18)32(29(27)44)54-35-33(30(45)28(43)25(14-38)53-35)55-36-34(46)37(47,16-51-36)15-50-26(42)10-4-17-3-9-21(40)23(11-17)49-2/h3-13,25,28,30,33-36,38-41,43,45-47H,14-16H2,1-2H3/b10-4+/t25-,28-,30+,33-,34+,35+,36+,37-/m1/s1 |
InChI Key |
GGBVEOSSAOGQGK-BRAKJYLBSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O)O |
Origin of Product |
United States |
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